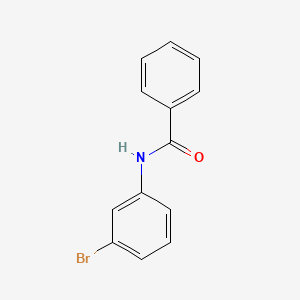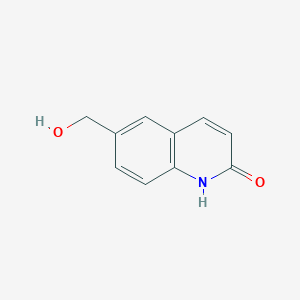
6-(hydroxymethyl)quinolin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
A facile and efficient synthesis of substituted quinolin-2(1H)-ones has been reported. It involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). The mechanism likely includes the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .
Chemical Reactions Analysis
- C–H bond activation : Recent advances include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones via C–H bond activation .
- Electro-oxidative C–H alkylation : A mild method for C–H alkylation of quinoxalin-2(1H)-ones using radical addition reactions of alkyl boronic acids and esters has been developed .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Biological Properties
6-(hydroxymethyl)quinolin-2(1H)-one and its derivatives have been synthesized and studied for their biological properties. For example, Chilin et al. (2003) reported on the synthesis of 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) and its analogs. These compounds showed promising photochemotherapeutic properties, demonstrating a different sequence specificity for these furoquinolinones in comparison with furocoumarins. They exhibited moderate antiproliferative activity in mammalian cells and higher activity upon UVA irradiation without mutagenicity or skin phototoxicity (Chilin et al., 2003).
Anti-Cancer Potential
Mulakayala et al. (2012) explored the synthesis of novel quinoline derivatives and evaluated their potential as anti-cancer agents. These compounds exhibited significant anti-proliferative properties against various cancer cell lines, suggesting a potential role in cancer treatment (Mulakayala et al., 2012).
Mechanism of Action
A study by Marzano et al. (2005) focused on understanding the mechanism of action of 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), a derivative of 6-(hydroxymethyl)quinolin-2(1H)-one. This compound showed a selective mechanism of action, inducing apoptosis and demonstrating low levels of mutations and clastogenic effects in mammalian cells, suggesting its potential for photochemotherapy (Marzano et al., 2005).
Synthesis of Natural Products
Simonetti et al. (2016) presented the synthesis of a 6-propenyl-substituted advanced intermediate for the total synthesis of natural products derived from fungal strains of Penicillium and Aspergillus. These compounds have applications as insecticides and anthelmintics (Simonetti et al., 2016).
Anti-Hepatitis B Virus Agents
Guo et al. (2011) synthesized a series of novel quinolin-2(1H)-one derivatives and evaluated them for anti-Hepatitis B virus activities. They found that these compounds possess potent anti-HBV activity, indicating their potential as therapeutic agents against Hepatitis B (Guo et al., 2011).
Inhibitors of Steroid 5alpha Reductases
Baston et al. (2000) reported on the synthesis of 1H-quinolin-2-ones that proved to be inhibitors of steroid 5alpha reductases. These compounds showed activity and selectivity dependent on their heterocycle features and the size of the N,N-dialkylamide substituent, indicating their potential in the treatment of diseases involving steroid hormones (Baston et al., 2000).
Propriétés
IUPAC Name |
6-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNLOGHFFDZIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543525 | |
| Record name | 6-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103702-27-8 | |
| Record name | 6-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



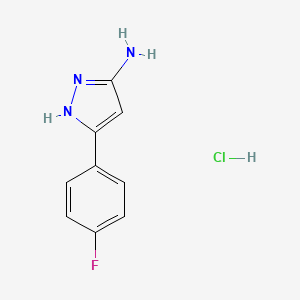
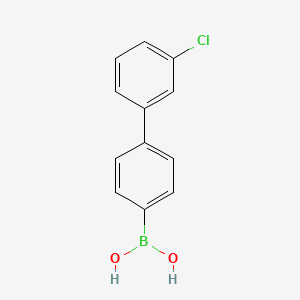
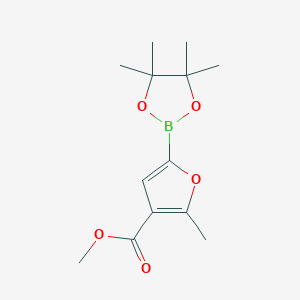
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)
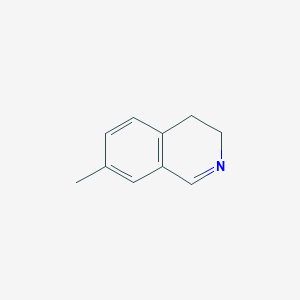
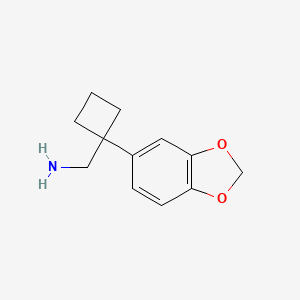
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
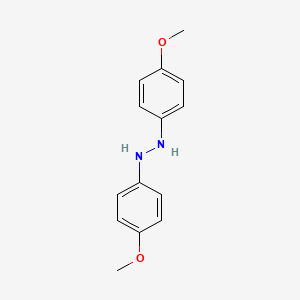
![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)
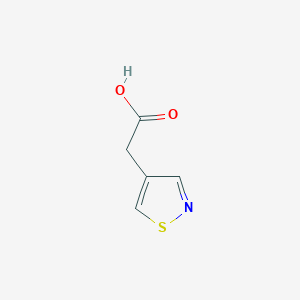

![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)

